Cas no 848786-25-4 (2,2-Difluoro-3-hydroxybutanoic Acid)

2,2-Difluoro-3-hydroxybutanoic Acid 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 2,2-difluoro-3-hydroxy-
- 2,2-Difluoro-3-hydroxybutanoic acid
- 848786-25-4
- MFCD16749762
- YIB78625
- EN300-185398
- ALBB-031815
- AKOS011685386
- SCHEMBL20013505
- 863-427-9
- 2,2-Difluoro-3-hydroxybutanoic Acid
-
- インチ: InChI=1S/C4H6F2O3/c1-2(7)4(5,6)3(8)9/h2,7H,1H3,(H,8,9)
- InChIKey: CELIJYBWWKQMHE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 140.02850037g/mol
- どういたいしつりょう: 140.02850037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2,2-Difluoro-3-hydroxybutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D206101-500mg |
2,2-Difluoro-3-hydroxybutanoic Acid |
848786-25-4 | 500mg |
$ 455.00 | 2022-06-05 | ||
TRC | D206101-1g |
2,2-Difluoro-3-hydroxybutanoic Acid |
848786-25-4 | 1g |
$ 705.00 | 2022-06-05 | ||
1PlusChem | 1P01E8JX-500mg |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 500mg |
$544.00 | 2024-04-21 | |
1PlusChem | 1P01E8JX-10g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 10g |
$4388.00 | 2024-04-21 | |
Enamine | EN300-185398-10g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 10g |
$3500.0 | 2023-09-18 | |
Enamine | EN300-185398-0.05g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 0.05g |
$117.0 | 2023-09-18 | |
Enamine | EN300-185398-1g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 1g |
$500.0 | 2023-09-18 | |
1PlusChem | 1P01E8JX-50mg |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 50mg |
$201.00 | 2024-04-21 | |
1PlusChem | 1P01E8JX-1g |
2,2-difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 1g |
$680.00 | 2024-04-21 | |
A2B Chem LLC | AX43085-1g |
2,2-Difluoro-3-hydroxybutanoic acid |
848786-25-4 | 95% | 1g |
$391.00 | 2024-04-19 |
2,2-Difluoro-3-hydroxybutanoic Acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2,2-Difluoro-3-hydroxybutanoic Acidに関する追加情報
Introduction to 2,2-Difluoro-3-hydroxybutanoic Acid (CAS No: 848786-25-4)
2,2-Difluoro-3-hydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 848786-25-4, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.
The molecular structure of 2,2-Difluoro-3-hydroxybutanoic acid consists of a four-carbon chain with fluorine atoms substituting at the second carbon position and a hydroxyl group at the third carbon. This arrangement imparts distinct chemical reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of both fluorine and hydroxyl functional groups allows for diverse chemical modifications, enabling the creation of more complex molecules with tailored properties.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. 2,2-Difluoro-3-hydroxybutanoic acid exemplifies these advantages, as its fluorine atoms can influence the electronic distribution of the molecule, thereby affecting its interactions with biological targets. This has led to its exploration in the design of novel therapeutic agents targeting various diseases.
One of the most compelling applications of 2,2-Difluoro-3-hydroxybutanoic acid is in the synthesis of fluorinated amino acids and peptides. These modified amino acids have been utilized to develop peptidomimetics with improved resistance to enzymatic degradation and enhanced binding affinity to protein receptors. Such advancements are crucial in the development of next-generation biologics and small-molecule drugs.
The compound also finds utility in materials science, where its unique properties contribute to the development of advanced polymers and coatings. The fluorine atoms in 2,2-Difluoro-3-hydroxybutanoic acid impart low surface energy and hydrophobicity, making it an excellent additive for creating surfaces with specialized functionalities. These materials are being explored for applications in microelectronics, medical implants, and anti-fouling coatings.
Recent research has highlighted the role of 2,2-Difluoro-3-hydroxybutanoic acid in catalysis and asymmetric synthesis. Its ability to act as a chiral auxiliary or ligand has been leveraged in the development of efficient catalytic systems for constructing complex molecular architectures. Such methodologies are essential for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.
The synthesis of 2,2-Difluoro-3-hydroxybutanoic acid itself presents an interesting challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, including flow chemistry and transition-metal-catalyzed reactions, have been employed to optimize its production. These methods not only improve efficiency but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry.
In conclusion, 2,2-Difluoro-3-hydroxybutanoic acid (CAS No: 848786-25-4) is a multifaceted compound with significant potential across multiple domains of chemistry and pharmaceutical science. Its unique structural features and reactivity make it a valuable building block for drug discovery, materials science, and catalysis. As research continues to uncover new applications for this compound, its importance is expected to grow further.
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